4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine
Description
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine is an organic compound featuring a 1,3-dioxolane ring attached to a hexane chain with an amine group
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-4-methylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-10(2,5-4-6-11)9-12-7-8-13-9/h9H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBJQGIHPKWGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCCN)C1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . The resulting intermediate can then be subjected to further reactions to introduce the hexane chain and the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the production of various amines and polymers due to its unique chemical structure, which allows for diverse reactivity patterns.
Polymer Production
The compound can be utilized in the synthesis of polymers. For instance, its derivatives are explored as monomers for aliphatic polyesters, showcasing potential for creating biodegradable materials .
Biological Applications
Pharmacological Studies
Research indicates that 4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine exhibits pharmacological activity, particularly affecting the cardiovascular and central nervous systems. It has been studied for its tranquilizing effects and potential as an anti-hypertensive agent . The compound's ability to interact with biological molecules through hydrogen bonding and ionic interactions makes it a candidate for drug development.
Case Study: Tranquilizing Activity
A study evaluated the tranquilizing effects of various dioxolanyl-substituted amines, including 4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine. Results demonstrated significant pharmacological activity in laboratory animals, indicating its potential therapeutic applications .
Industrial Applications
Production of Industrial Chemicals
In industrial settings, 4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine is used in the production of various chemicals. Its stability and reactivity make it suitable for synthesizing a range of industrial products, including solvents and plasticizers.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Facilitates production of diverse chemical compounds |
| Polymer Production | Monomer for aliphatic polyesters | Biodegradable materials with environmental benefits |
| Pharmacology | Tranquilizing and anti-hypertensive effects | Potential therapeutic applications in cardiovascular health |
| Industrial Chemistry | Production of solvents and plasticizers | Versatile applications in manufacturing |
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the hexane chain and amine group.
1,3-Dioxane: Another related compound with a six-membered ring structure.
4-Methylhexan-1-amine: A compound with a similar hexane chain and amine group but lacking the 1,3-dioxolane ring.
Uniqueness
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine is unique due to the combination of the 1,3-dioxolane ring and the hexane chain with an amine group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Biological Activity
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine is an organic compound notable for its unique structural features, including a 1,3-dioxolane ring and a hexane chain with an amine group. Its chemical formula is CHNO, and it has been assigned the CAS number 1354952-43-4. This compound has garnered interest due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and polymer production.
Structural Characteristics
The presence of the dioxolane ring significantly influences the reactivity and biological interactions of 4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine. Compounds with similar structures have been associated with various biochemical pathways, including those involved in the biosynthesis of important metabolites like labdane-type diterpenoids.
| Property | Details |
|---|---|
| Chemical Formula | CHNO |
| CAS Number | 1354952-43-4 |
| Functional Groups | Amine, Dioxolane |
The biological activity of 4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine is primarily attributed to its ability to interact with biological molecules through its amine group. This interaction can lead to the formation of hydrogen bonds and ionic interactions, influencing various biochemical processes. The specific mechanisms remain under investigation, but preliminary studies suggest potential interactions with enzymes and other molecular targets involved in metabolic pathways.
Biological Activity Studies
Research into the biological activity of 4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine has indicated several potential applications:
- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains. The ability of 4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine to inhibit microbial growth is an area of ongoing research.
- Enzyme Interaction : Studies suggest that this compound may interact with enzymes that facilitate biochemical pathways involving dioxolane derivatives. Understanding these interactions is crucial for exploring therapeutic applications .
- Polymer Production : The compound is also utilized in industrial applications for producing polymers due to its reactivity and structural properties .
Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds related to 4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine:
Case Study 1: Antimicrobial Properties
A study investigating the antimicrobial properties of dioxolane derivatives found that compounds with similar structures exhibited significant antifungal activity. While specific data on 4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine is limited, the structural similarities suggest potential efficacy against fungal pathogens .
Case Study 2: Enzyme Inhibition
Research on enzyme inhibition by dioxolane-containing compounds highlighted their role in modulating enzymatic activity. These findings indicate that further exploration of 4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine could reveal new therapeutic targets in drug development .
Synthesis and Chemical Reactions
The synthesis of 4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine typically involves multi-step organic reactions. A common approach includes:
- Formation of the Dioxolane Ring : Reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
- Amine Functionalization : Subsequent reactions introduce the amine group into the structure.
Types of Reactions
The compound can undergo various chemical reactions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
